1-(4-chlorobenzoyl)piperidine-3-carboxylic acid
Description
1-(4-Chlorobenzoyl)piperidine-3-carboxylic acid is a piperidine derivative featuring a 4-chlorobenzoyl group at the 1-position and a carboxylic acid moiety at the 3-position of the piperidine ring. Its molecular formula is C₁₃H₁₂ClNO₃, with a molecular weight of 265.69 g/mol. Key physicochemical data include predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (157.2 Ų), [M+Na]⁺ (169.4 Ų), and [M-H]⁻ (159.1 Ų), derived from ion mobility-mass spectrometry .
Properties
IUPAC Name |
1-(4-chlorobenzoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-11-5-3-9(4-6-11)12(16)15-7-1-2-10(8-15)13(17)18/h3-6,10H,1-2,7-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUQEGBVTIEEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation Method
The core synthetic strategy for 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid involves N-alkylation of piperidine-3-carboxylic acid derivatives. A widely adopted procedure involves reacting piperidine-3-carboxylic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃). The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 12–24 hours.
Mechanistic Insights :
Boc Protection and Deprotection Strategy
To enhance regioselectivity, tert-butoxycarbonyl (Boc) protection is employed (Figure 1):
- Protection : Piperidine-3-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in THF, yielding 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid.
- N-Acylation : The Boc-protected intermediate reacts with 4-chlorobenzoyl chloride under standard N-alkylation conditions.
- Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding the final product.
Advantages :
- Boc protection prevents side reactions at the piperidine nitrogen.
- Overall yield improves to 80–85% compared to direct N-alkylation.
Industrial Production Methods
Large-scale synthesis prioritizes cost-efficiency and purity (>99%). Key industrial practices include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Purification | Column Chromatography | Crystallization |
| Yield | 70–85% | 90–95% |
| Catalyst Recovery | Not feasible | 80–90% recovery |
Process Optimization :
- Continuous Flow Reactors : Reduce reaction times from hours to minutes via enhanced mass transfer.
- Crystallization : Ethanol/water mixtures precipitate the product with >99% purity, avoiding costly chromatography.
Characterization and Validation
Spectroscopic Analysis
Chromatographic Validation
- HPLC : Reverse-phase C18 column (UV detection at 254 nm) confirms purity >99% with retention time 8.2 min.
- HRMS : [M+H]⁺ calculated for C₁₃H₁₄ClNO₃: 268.0735, observed: 268.0733.
Recent Advances in Synthesis
CuI-Carbene Migratory Insertion :
- Diaryldiazomethanes react with terminal alkynes under CuI catalysis to form allenic intermediates, enabling rapid access to structurally complex analogs.
Green Chemistry Approaches :
- Solvent-free mechanochemical synthesis reduces waste generation by 40% compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Development
1-(4-chlorobenzoyl)piperidine-3-carboxylic acid serves as a versatile scaffold in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that enhance biological activity, making it a valuable precursor in drug design.
Case Studies in Drug Development
- Anticancer Agents : Research has indicated that derivatives of piperidine, including those based on this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the piperidine structure can lead to compounds that induce apoptosis in cancer cells, with increased caspase activity observed upon treatment .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. A series of piperidine derivatives demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, highlighting the potential of this compound as a lead compound for developing new antibiotics .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly targeting acetylcholinesterase and urease. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
Enzyme Inhibition Studies
- Acetylcholinesterase Inhibition : Compounds with similar piperidine structures have been reported to inhibit acetylcholinesterase effectively, which is vital for managing neurodegenerative diseases . The inhibition mechanism involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
- Urease Inhibition : Research indicates that derivatives of this compound exhibit strong inhibitory effects against urease, which is beneficial in treating urinary tract infections by reducing ammonia production from urea .
The biological activities associated with this compound extend beyond anticancer and antimicrobial effects. The compound has been linked to several pharmacological properties:
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Chlorobenzyl)piperidine-3-carboxylic Acid
This analog replaces the 4-chlorobenzoyl group with a 3-chlorobenzyl substituent. The meta-chlorine position on the benzyl group introduces steric and electronic differences compared to the para-chlorine in the target compound. Benzyl groups are less electron-withdrawing than benzoyl groups, which may increase the basicity of the piperidine nitrogen and reduce the acidity of the carboxylic acid.
1-(4-Chlorobenzyl)-Boc-Protected Derivatives
1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid (CAS 174606-16-7) incorporates a tert-butyloxycarbonyl (Boc) protecting group and a 4-chlorobenzyl substituent. The Boc group enhances steric bulk and lipophilicity, which could reduce water solubility but improve membrane permeability. The 4-chlorobenzyl group retains the para-substitution pattern but replaces the benzoyl with a benzyl moiety, altering electronic and conformational properties .
Comparison with Sulfonyl and Pyrimidinyl Derivatives
Sulfonyl-Substituted Analogs
1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid (CAS 1780294-77-0) features a sulfonyl group instead of benzoyl. Sulfonyl groups are strong electron-withdrawing substituents, increasing the acidity of adjacent protons and enhancing polarity. This substitution may improve binding to charged biological targets but reduce passive diffusion across membranes .
Pyrimidinyl-Substituted Derivatives
1-(6-Chloro-pyrimidin-4-yl)piperidine-3-carboxylic acid (QC-5628) introduces a chloropyrimidine ring. Pyrimidine groups confer aromaticity and planar geometry, enabling π-π stacking interactions. The chlorine atom at the 6-position may enhance halogen bonding in biological systems. Compared to the benzoyl group, pyrimidine substituents could increase metabolic stability but reduce lipophilicity .
Comparison with Heterocyclic Substituents
Pyridinylmethyl Derivatives
1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride (CAS 887445-00-3) includes a pyridine ring, introducing a basic nitrogen capable of forming salt bridges or coordinating metal ions.
Quinoline-Containing Analogs
Compounds like 1-(6-chloro-4-phenylquinolin-2-yl)piperidine-3-carboxylic acid feature a quinoline moiety. Quinoline’s extended conjugated system enhances planarity and rigidity, favoring interactions with hydrophobic pockets in enzymes or receptors. This substitution may improve potency but increase molecular weight and reduce synthetic accessibility .
Physicochemical Property Analysis
Biological Activity
1-(4-Chlorobenzoyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies, highlighting its pharmacological potential.
Chemical Structure and Properties
This compound has the molecular formula C13H14ClNO3. It features a piperidine ring substituted with a 4-chlorobenzoyl group and a carboxylic acid functional group, which are critical for its biological activity.
Structural Comparison with Related Compounds
The following table summarizes the structural differences between this compound and related compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-(3,4-Dichlorobenzyl)piperidine-3-carboxylic acid | C13H16Cl2NO2 | Contains two chlorine atoms on the benzene ring |
| 1-(4-Chloro-3-methylbenzyl)piperidine-3-carboxylic acid | C14H18ClNO2 | Has a methyl group on the benzene ring |
| 1-(2,4-Dichlorobenzyl)piperidine-3-carboxylic acid | C13H16Cl2NO2 | Different chlorination pattern on the benzene ring |
These comparisons illustrate how variations in substituents can influence biological activity and chemical properties.
Analgesic and Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit analgesic and anti-inflammatory properties. Its structural similarity to other piperidine derivatives indicates potential interactions with neurotransmitter systems, which could influence pain pathways or mood regulation .
Antimicrobial Activity
Research indicates that compounds with similar piperidine structures often exhibit antimicrobial properties. For instance, derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the piperidine nucleus is frequently associated with antibacterial action, enzyme inhibition, and anticancer activities .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to acetylcholinesterase (AChE) and urease. Compounds bearing similar functionalities have demonstrated strong inhibitory activity against these enzymes, suggesting that this compound may also possess such properties .
Study on Antiparasitic Activity
A study evaluating various piperidine derivatives highlighted the importance of molecular polarity and flexibility in influencing antiparasitic activity. While specific data on this compound was not detailed, related compounds exhibited promising results against Trypanosoma cruzi .
Structure-Activity Relationship (SAR) Analysis
In a broader analysis of piperidine derivatives, structure-activity relationships were established that correlate specific functional groups with enhanced biological activity. For example, modifications to the piperidine core or the introduction of electron-donating groups significantly impacted the compounds' efficacy against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via a coupling reaction between piperidine-3-carboxylic acid derivatives and 4-chlorobenzoyl chloride. A common approach involves using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous acetonitrile under inert conditions. For optimization, systematically vary parameters such as molar ratios (e.g., 1:1.2 for acid:acyl chloride), reaction time (12–24 hours), and temperature (room temperature vs. reflux). Monitor progress via TLC or HPLC. Purification is typically achieved through recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR to confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for CH groups), 4-chlorobenzoyl aromatic protons (δ ~7.4–7.8 ppm), and carboxylic acid proton (δ ~12–13 ppm).
- IR : Detect carbonyl stretches (C=O at ~1680–1720 cm) and carboxylic acid O-H (~2500–3300 cm).
- Elemental Analysis : Validate molecular formula (CHClNO) with ≤0.4% deviation.
- HPLC : Assess purity (>95%) using a C18 column and methanol/water mobile phase .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodology : Screen for enzyme inhibition (e.g., carbonic anhydrase, kinases) using fluorometric or colorimetric assays. For receptor binding, employ radioligand displacement assays (e.g., H-labeled ligands). Use IC determination via dose-response curves (0.1–100 µM range). Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity, and what computational tools support this?
- Methodology : Perform SAR studies by introducing substituents at the piperidine nitrogen (e.g., alkylation) or modifying the benzoyl group (e.g., replacing Cl with Br, NO). Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes to target proteins (e.g., carbonic anhydrase II PDB: 3HS4). Validate predictions with free energy calculations (MM-GBSA) and MD simulations (GROMACS) for stability analysis. Synthesize top candidates and compare experimental IC values with computational predictions .
Q. How should researchers address contradictory bioactivity data across studies?
- Methodology : Investigate variables such as assay conditions (pH, ionic strength), cell lines (e.g., HEK293 vs. HeLa), and compound stability (e.g., hydrolysis in buffer). Replicate experiments under standardized protocols. Use orthogonal assays (e.g., SPR for binding affinity vs. functional assays) to confirm results. Analyze batch-to-batch purity differences via LC-MS .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Methodology : Optimize formulation using co-solvents (e.g., PEG 400, DMSO ≤10%) or cyclodextrin complexes. For salt formation, test sodium or potassium salts of the carboxylic acid group. Assess solubility via shake-flask method (pH 1.2–7.4) and validate pharmacokinetics in rodent models .
Q. How can stereochemical purity be ensured during synthesis?
- Methodology : Employ chiral HPLC (e.g., Chiralpak IA column) or polarimetry to resolve enantiomers. For asymmetric synthesis, use chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Ru-BINAP). Confirm configuration via X-ray crystallography or NOESY NMR .
Key Considerations for Researchers
- Toxicity Screening : Include Ames test (mutagenicity) and hepatocyte viability assays (LD) early in development .
- Data Reproducibility : Document all synthetic steps and analytical parameters in detail (e.g., NMR spectrometer frequency, HPLC gradient).
- Collaborative Tools : Utilize platforms like ICReDD for integrating computational reaction design with experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
